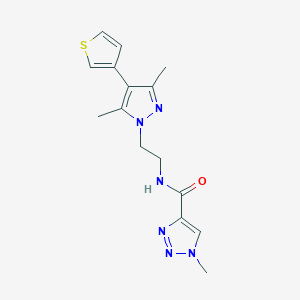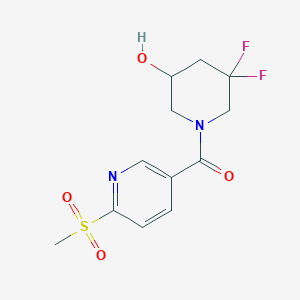
(3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone, also known as DMHPM, is a novel small molecule compound that has shown potential in various scientific research applications. DMHPM belongs to the class of pyridinylpiperidine derivatives and has a unique chemical structure that makes it an attractive candidate for drug development.
Mecanismo De Acción
(3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone exerts its antitumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and cell cycle arrest, ultimately resulting in cell death. (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
(3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been found to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in various disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone is its potent antitumor activity, which makes it a promising candidate for cancer therapy. Its low toxicity profile and good pharmacokinetic properties also make it an attractive option for drug development. However, one of the limitations of (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone is its relatively complex synthesis method, which may limit its scalability for large-scale production.
Direcciones Futuras
There are several potential future directions for the research and development of (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone. One area of interest is the investigation of its potential use in combination with other chemotherapeutic agents to enhance its antitumor activity. Another area of interest is the exploration of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone and to optimize its synthesis method for large-scale production.
Métodos De Síntesis
The synthesis of (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone involves a multi-step process that starts with the reaction of 3,3-difluoro-5-hydroxypiperidine with 6-methylsulfonylpyridine-3-carbaldehyde. The resulting intermediate is then subjected to further reactions, including reduction and acylation, to yield the final product. The synthesis method has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
(3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone has been extensively studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including lung, breast, and colon cancer. (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(3,3-difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O4S/c1-21(19,20)10-3-2-8(5-15-10)11(18)16-6-9(17)4-12(13,14)7-16/h2-3,5,9,17H,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWARKJVMKDFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C(=O)N2CC(CC(C2)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


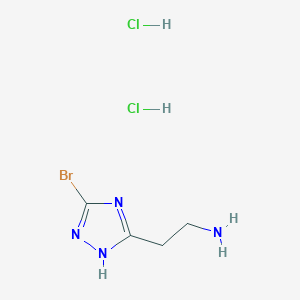
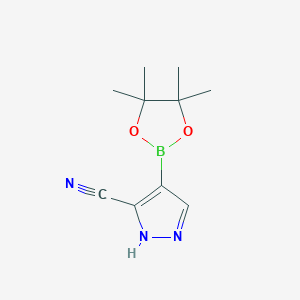
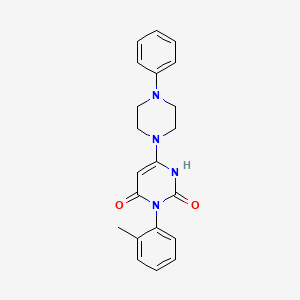
![1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B2664275.png)
![2-(3-chlorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2664277.png)
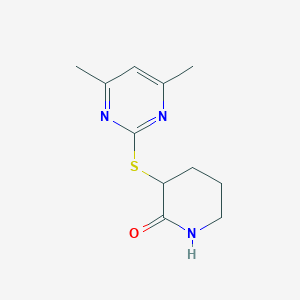
![N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B2664279.png)
![2-(2-ethyl-1H-benzo[d]imidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide hydrochloride](/img/structure/B2664280.png)

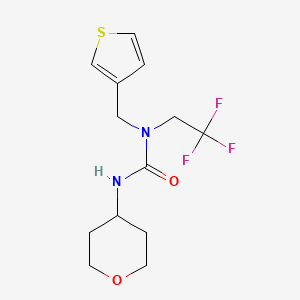
![ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate](/img/structure/B2664286.png)
![4-Methylphenyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl sulfone](/img/structure/B2664287.png)
